molecular formula C10H20N2O4 B14743893 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate CAS No. 3124-50-3

1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate

Cat. No.: B14743893
CAS No.: 3124-50-3
M. Wt: 232.28 g/mol
InChI Key: PCLRAGNZCNZQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a centrally acting pressure-lowering agent that produces its hypotensive effect by direct action on the brain stem vasomotor centers . This compound is known for its use in the medical field as a sedative and anxiolytic drug.

Preparation Methods

The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves several steps. One common method includes the aldol addition followed by hydrogenation or the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves its direct action on the brain stem vasomotor centers. It reduces the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem. This effect is produced by a reduction of the vascular peripheral resistance without altering the cardiac output .

Comparison with Similar Compounds

1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its specific action on the brain stem vasomotor centers and its use as a sedative and anxiolytic drug.

Properties

CAS No.

3124-50-3

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-methylhexyl] carbamate

InChI

InChI=1S/C10H20N2O4/c1-3-4-5-10(2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14)

InChI Key

PCLRAGNZCNZQCA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(COC(=O)N)COC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.